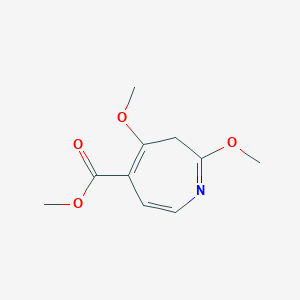
Methyl 2,4-dimethoxy-3H-azepine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,4-dimethoxy-3H-azepine-5-carboxylate is a chemical compound belonging to the azepine family Azepines are seven-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by its two methoxy groups at positions 2 and 4, and a carboxylate group at position 5 on the azepine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4-dimethoxy-3H-azepine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable carboxylic acid with a diamine, followed by cyclization to form the azepine ring. The reaction conditions often require the use of acid catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to isolate the final product.
化学反应分析
Types of Reactions: Methyl 2,4-dimethoxy-3H-azepine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azepine oxides, while reduction can produce various reduced azepine derivatives.
科学研究应用
Methyl 2,4-dimethoxy-3H-azepine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which Methyl 2,4-dimethoxy-3H-azepine-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxy and carboxylate groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biochemical effects.
相似化合物的比较
- Methyl 2,5-dimethoxy-3H-azepine-1-carboxylate
- Methyl 3,6-dimethoxy-3H-azepine-1-carboxylate
Comparison: Methyl 2,4-dimethoxy-3H-azepine-5-carboxylate is unique due to the specific positioning of its methoxy and carboxylate groups, which influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical and biological activities, making it a valuable compound for targeted research and applications.
属性
CAS 编号 |
87587-57-3 |
|---|---|
分子式 |
C10H13NO4 |
分子量 |
211.21 g/mol |
IUPAC 名称 |
methyl 2,4-dimethoxy-3H-azepine-5-carboxylate |
InChI |
InChI=1S/C10H13NO4/c1-13-8-6-9(14-2)11-5-4-7(8)10(12)15-3/h4-5H,6H2,1-3H3 |
InChI 键 |
WYBMMWRHYPPVRV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CN=C(C1)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium](/img/structure/B14390573.png)
![4-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]morpholine](/img/structure/B14390578.png)
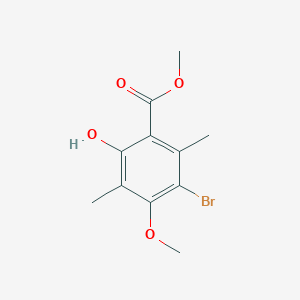
![{[3-(2-Methoxyacetamido)phenyl]azanediyl}di(ethane-2,1-diyl) diacetate](/img/structure/B14390587.png)
![N-[(3,5-Dichloro-2-hydroxyphenyl)methyl]acetamide](/img/structure/B14390591.png)

![4-hydroxy-3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B14390598.png)
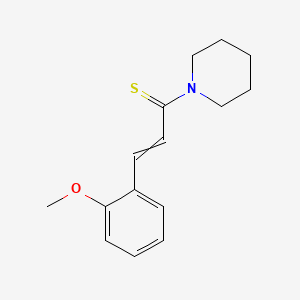
![2-(Furan-2-carbonyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14390606.png)
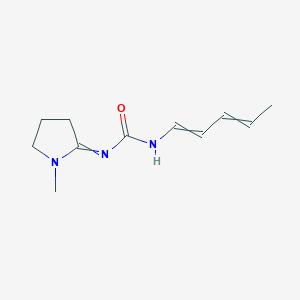
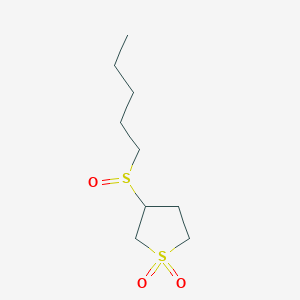
![3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14390612.png)
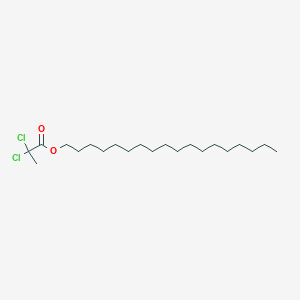
![N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14390638.png)
